![molecular formula C11H12O2 B2413150 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde CAS No. 2091788-15-5](/img/structure/B2413150.png)
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde
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Overview
Description
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
- Benzofuran derivatives, including 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde, have been investigated for their antifungal potential. For instance, benzofuran-5-ol derivatives were synthesized and tested against Candida, Aspergillus species, and Cryptococcus neoformans. The compound demonstrated good antifungal activity, suggesting its potential as a promising antifungal agent .
- Researchers have used 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis. For example, it has been employed in the preparation of other benzofuran-based compounds .
Antifungal Activity
Synthetic Intermediates
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
, benzofuran compounds are known to impact a variety of pathways. Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran compounds, the effects could potentially include altered cell growth or viability, changes in oxidative stress levels, and impacts on viral replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1-dimethyl-3H-2-benzofuran-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLOJHTPUTDSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde |
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